molecular formula C14H23N3O6 B12110128 H-Pro-Val-Asp-OH

H-Pro-Val-Asp-OH

Cat. No.: B12110128
M. Wt: 329.35 g/mol
InChI Key: OOZJHTXCLJUODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Pro-Val-Asp-OH is a tripeptide composed of proline (Pro), valine (Val), and aspartic acid (Asp) residues. Its molecular formula is inferred as C₁₄H₂₃N₃O₇ (calculated based on peptide bond formation), with an approximate molecular weight of 345.34 g/mol . The sequence—Pro-Val-Asp—suggests unique structural features: Pro introduces conformational rigidity due to its cyclic secondary amine, Val contributes hydrophobicity, and Asp provides a negatively charged side chain at physiological pH.

Properties

Molecular Formula

C14H23N3O6

Molecular Weight

329.35 g/mol

IUPAC Name

2-[[3-methyl-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanedioic acid

InChI

InChI=1S/C14H23N3O6/c1-7(2)11(17-12(20)8-4-3-5-15-8)13(21)16-9(14(22)23)6-10(18)19/h7-9,11,15H,3-6H2,1-2H3,(H,16,21)(H,17,20)(H,18,19)(H,22,23)

InChI Key

OOZJHTXCLJUODH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

      Reactions: H-Pro-Val-Asp-OH can undergo various reactions, including hydrolysis, amidation, and peptide bond formation.

      Common Reagents: Coupling reagents (e.g., DIC, HOBt), deprotection agents (e.g., TFA), and base (e.g., DIEA).

      Major Products: The fully synthesized peptide itself serves as the primary product.

  • Scientific Research Applications

  • Mechanism of Action

    • H-Pro-Val-Asp-OH does not have a specific biological mechanism of action. Its primary purpose lies in facilitating protein analysis and manipulation.
    • The HA-tag allows researchers to track and study proteins of interest.
  • Comparison with Similar Compounds

    Comparison with Similar Tripeptides

    Structural and Physicochemical Properties

    Key tripeptides for comparison include H-Val-Pro-Pro-OH (ACE inhibitor), H-Asp-Asp-Asp-OH (polyanionic peptide), and H-Ala-Pro-Ala-OH (neutral sequence). The table below summarizes their properties:

    Compound Sequence Molecular Weight (g/mol) Hydrogen Bond Donors Hydrogen Bond Acceptors Solubility Biological Activity
    H-Pro-Val-Asp-OH Pro-Val-Asp ~345.34 (calculated) ~3* ~8* Likely aqueous Research chemical (unconfirmed)
    H-Val-Pro-Pro-OH Val-Pro-Pro ~327.38 (calculated) 5 9 Aqueous soluble ACE inhibitor (IC₅₀ = 9 μM)
    H-Asp-Asp-Asp-OH Asp-Asp-Asp 363.09 7 11 Aqueous soluble Metal chelation, substrate studies
    H-Ala-Pro-Ala-OH Ala-Pro-Ala ~283.31 (calculated) 5 8 DMSO soluble Conformational studies

    Functional Differences

    • H-Val-Pro-Pro-OH : Demonstrates angiotensin-converting enzyme (ACE) inhibition, linked to blood pressure regulation. Proline residues stabilize a bioactive conformation critical for ACE binding .
    • H-Asp-Asp-Asp-OH : High density of carboxyl groups enables metal-ion binding (e.g., Ca²⁺) and use in pH-sensitive applications .
    • This compound : The presence of both hydrophobic (Val) and charged (Asp) residues may enable dual interactions with enzymes or receptors, though specific targets are unconfirmed.

    Commercial Availability and Suppliers

    Related peptides, such as H-Val-Pro-Pro-OH, are more widely distributed by companies like MedChemExpress and Bachem AG .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.